1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole
Description
1-{[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a heterocyclic compound featuring a unique hybrid structure combining an imidazole core, an azetidine ring, and a 2,4-dichlorobenzoyl substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked to the imidazole moiety via a methyl group, while the 2,4-dichlorobenzoyl group is attached to the azetidine nitrogen.
For example, coupling reactions involving azetidine intermediates (e.g., 1-(azetidin-3-yl)imidazole derivatives ) with 2,4-dichlorobenzoyl chloride under nucleophilic acyl substitution conditions could yield the target compound. Such methods align with procedures described for similar imidazole-azetidine hybrids .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-1-2-12(13(16)5-11)14(20)19-7-10(8-19)6-18-4-3-17-9-18/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNFQFEQCCBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the imidazole moiety. The synthetic route typically includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the azetidine ring with 2,4-dichlorobenzoyl chloride in the presence of a base.
Attachment of the Imidazole Moiety: The final step involves the coupling of the azetidine derivative with imidazole under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorobenzoyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations :
- The 2,4-dichlorobenzoyl group increases lipophilicity relative to unsubstituted benzyl analogs , which may improve membrane permeability.
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Data
Notes:
Biological Activity
1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic compound categorized as an imidazole derivative. Its unique structure, which includes an azetidine ring and a 2,4-dichlorobenzoyl group, positions it as a potential candidate for various biological applications, including antimicrobial, antifungal, and anticancer activities.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions of suitable precursors.
- Acylation with 2,4-Dichlorobenzoyl Chloride : The azetidine derivative undergoes acylation in the presence of a base.
- Coupling with Imidazole : The final step involves the reaction of the azetidine derivative with imidazole under controlled conditions to yield the target compound.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
In vitro studies suggest that this compound may also possess antifungal properties. Similar imidazole derivatives have been effective against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. For example, compounds with similar structures have been found to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance potency against cancer cell lines such as MCF-7 and HCT-116 .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity.
- Binding Affinity : The presence of the 2,4-dichlorobenzoyl group may enhance binding affinity and specificity for biological targets .
Case Studies
Several studies have investigated the biological effects of imidazole derivatives:
- Anticancer Efficacy : A study reported that certain imidazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1 | 24 | MCF-7 |
| 2 | 43.4 | T47D |
| 3 | 27.3 | HCT-116 |
Q & A
Q. What are the optimal synthetic routes for 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Azetidine ring functionalization : Reacting 2,4-dichlorobenzoyl chloride with azetidine derivatives under anhydrous conditions (e.g., THF or DCM) at 0–25°C to form the 1-(2,4-dichlorobenzoyl)azetidine intermediate .
- Imidazole coupling : Introducing the imidazole moiety via alkylation or Mitsunobu reaction, using catalysts like copper(I)/2-pyridonate for regioselectivity .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (40–80°C for coupling efficiency), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to improve yield (>75%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms regiochemistry of the azetidine and imidazole moieties. Key signals: δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.5 ppm (azetidine CH2) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 350.2 [M+H]+) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?
- Solubility screening : Test in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Poor aqueous solubility (<0.1 mg/mL) may require formulation with cyclodextrins .
- Stability assays : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. Hydrolytic instability of the dichlorobenzoyl group may necessitate inert atmospheres .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas (from benzoyl chloride intermediates) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the benzoyl ring to improve receptor binding affinity. Compare IC50 values in enzyme inhibition assays .
- Azetidine ring rigidity : Replace azetidine with pyrrolidine to assess conformational flexibility’s impact on pharmacokinetics .
Q. What advanced structural analysis methods confirm the compound’s geometry and interactions?
- X-ray crystallography : Resolve crystal structures (CCDC references) to validate bond angles and intermolecular interactions (e.g., π-π stacking of imidazole rings) .
- Computational modeling : Density functional theory (DFT) simulations (B3LYP/6-31G*) predict electrostatic potential surfaces for docking studies .
Q. How should researchers address contradictions in experimental data, such as variable biological activity across studies?
- Control experiments : Verify compound purity via elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Replication : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What methodologies are suitable for assessing the compound’s biological activity in vitro?
- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Cytotoxicity screening : MTT assays (48-hour exposure) in cancer cell lines, with EC50 calculations .
Q. How can metabolic pathways and degradation products be identified?
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites via UPLC-QTOF-MS .
- Degradant profiling : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or isomeric forms?
- 2D NMR (COSY, NOESY) : Detect through-space correlations to distinguish between tautomers (e.g., imidazole N-H vs. azetidine CH2) .
- Variable-temperature NMR : Monitor dynamic processes (e.g., ring puckering) at −40°C to 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
